9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a seven-membered heterocyclic compound that belongs to the class of benzoazepines. These compounds are known for their significant pharmacological properties and are often used as scaffolds in drug development. The structure of this compound includes a benzene ring fused to an azepine ring, with an ethoxy group at the 9th position and an amine group at the 5th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can be achieved through various synthetic routes. One common method involves the use of one-pot multibond forming processes. For instance, allylic trichloroacetimidates bearing a 2-allylaminoaryl group can be synthesized from readily available 2-iodoanilines. This intermediate can then undergo a series of reactions to form the desired benzoazepine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale one-pot reactions, which are efficient and cost-effective. These methods often utilize readily available starting materials and catalysts to facilitate the reaction, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Benazepril: A related compound used as an antihypertensive agent.
Mozavaptan: A vasopressin V2-receptor antagonist used for treating hyponatremia.
Evacetrapib: A CETP inhibitor used in the treatment of cardiovascular diseases.
Uniqueness: 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is unique due to its specific structural features, such as the ethoxy group at the 9th position and the amine group at the 5th position. These functional groups contribute to its distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H18N2O |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
9-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2O/c1-2-15-11-7-3-5-9-10(13)6-4-8-14-12(9)11/h3,5,7,10,14H,2,4,6,8,13H2,1H3 |
InChI-Schlüssel |
OAZHRFPRENNDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1NCCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.